
(E)-N-(2-bromobenzylidene)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-bromobenzylidene)ethanamine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-bromobenzylidene)ethanamine typically involves the condensation reaction between 2-bromobenzaldehyde and ethanamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The process would likely include purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2-bromobenzylidene)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction can lead to the formation of the corresponding amine and alcohol.
Substitution: The bromine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Corresponding amines and alcohols.
Substitution: Products with substituted functional groups on the benzene ring.
Aplicaciones Científicas De Investigación
(E)-N-(2-bromobenzylidene)ethanamine can be used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of other chemical compounds or materials.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-bromobenzylidene)ethanamine would depend on its specific application. In general, Schiff bases can interact with various molecular targets, including enzymes and receptors, through mechanisms such as covalent bonding or coordination with metal ions. The presence of the bromine atom may enhance its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(2-chlorobenzylidene)ethanamine: Similar structure with a chlorine atom instead of bromine.
(E)-N-(2-fluorobenzylidene)ethanamine: Similar structure with a fluorine atom instead of bromine.
(E)-N-(2-iodobenzylidene)ethanamine: Similar structure with an iodine atom instead of bromine.
Uniqueness
(E)-N-(2-bromobenzylidene)ethanamine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and potential applications. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions and stability.
Propiedades
Fórmula molecular |
C9H10BrN |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-N-ethylmethanimine |
InChI |
InChI=1S/C9H10BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-7H,2H2,1H3 |
Clave InChI |
SPIFJULPYCFTKD-UHFFFAOYSA-N |
SMILES canónico |
CCN=CC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)

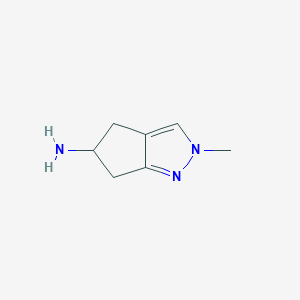
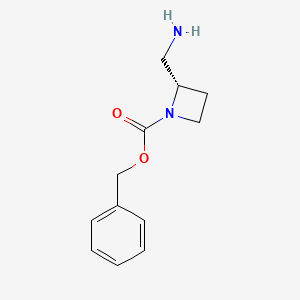
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
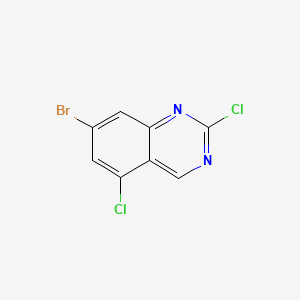
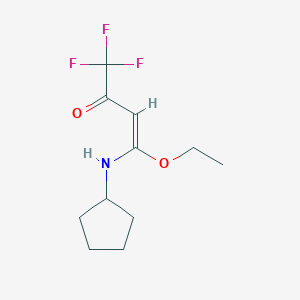
![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
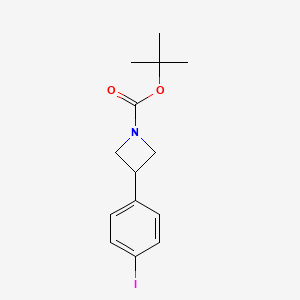
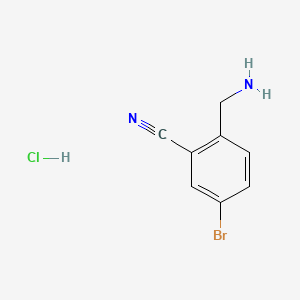

![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)
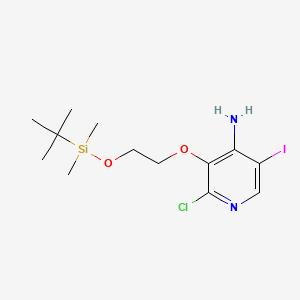
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
